molecular formula C13H31NO7S B12677081 Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate CAS No. 85896-17-9

Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate

Cat. No.: B12677081
CAS No.: 85896-17-9
M. Wt: 345.46 g/mol
InChI Key: GWKCOEMKRSBYAA-UHFFFAOYSA-M
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Description

Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C13H31NO7S. It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate typically involves the reaction of ethyl sulphate with tris(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quaternary ammonium compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.

    Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.

    Medicine: Investigated for potential therapeutic applications due to its biocompatibility.

    Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning products.

Mechanism of Action

The mechanism of action of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cell membranes, leading to its use as a surfactant and antimicrobial agent. The compound’s hydrophilic and hydrophobic regions allow it to interact with both water and lipid molecules, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate can be compared to other quaternary ammonium compounds, such as:

    Cetyltrimethylammonium bromide (CTAB): Known for its use in DNA extraction and as a surfactant.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Tetrabutylammonium bromide (TBAB): Commonly used as a phase transfer catalyst.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct surfactant properties and makes it suitable for specialized applications in research and industry.

Properties

CAS No.

85896-17-9

Molecular Formula

C13H31NO7S

Molecular Weight

345.46 g/mol

IUPAC Name

ethyl sulfate;ethyl-tris(2-hydroxypropyl)azanium

InChI

InChI=1S/C11H26NO3.C2H6O4S/c1-5-12(6-9(2)13,7-10(3)14)8-11(4)15;1-2-6-7(3,4)5/h9-11,13-15H,5-8H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

GWKCOEMKRSBYAA-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC(C)O)(CC(C)O)CC(C)O.CCOS(=O)(=O)[O-]

Origin of Product

United States

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